N-(2-methylfuran-3-yl)acetamide
Description
N-(2-Methylfuran-3-yl)acetamide is an acetamide derivative featuring a 2-methylfuran-3-yl substituent. Structurally, it consists of an acetamide group (-NHCOCH₃) attached to the 3-position of a 2-methylfuran ring.
Synthesis Insights: Based on , tertiary acetamides like N-benzyl-N-(furan-2-ylmethyl)acetamide are synthesized via acylation of amines using acetic anhydride under optimized conditions (yields ≥93%) . It is plausible that this compound could be synthesized through similar acylation of 2-methylfuran-3-amine.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
N-(2-methylfuran-3-yl)acetamide |
InChI |
InChI=1S/C7H9NO2/c1-5-7(3-4-10-5)8-6(2)9/h3-4H,1-2H3,(H,8,9) |
InChI Key |
MCSBGRRRSZGEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One method involves the use of microwave radiation to facilitate the reaction between 2-furoic acid and furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC.
Traditional Heating Methods: Another approach involves the reaction of 2-methylfuran with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods for N-(2-methylfuran-3-yl)acetamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methylfuran-3-yl)acetamide can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic substitution reactions can occur at the furan ring, especially at the positions adjacent to the oxygen atom. Reagents such as bromine or chlorine can be used for halogenation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: N-(2-methylfuran-3-yl)acetamide can be used as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology and Medicine:
Wound Healing: Derivatives of acetamides have shown potential in promoting wound healing by enhancing antioxidant capacity and reducing lipid peroxidation.
Industry:
Mechanism of Action
The mechanism of action of N-(2-methylfuran-3-yl)acetamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The furan ring can participate in π-π stacking interactions, while the acetamide group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Key Differences :
- The methyl group at the furan 2-position may enhance lipophilicity compared to unsubstituted furan analogs.
Aromatic Ring-Substituted Acetamides
Acetamides with aromatic substituents often exhibit diverse pharmacological activities:
- N-(3-Amino-4-methoxyphenyl)acetamide (): Features an amino-methoxyphenyl group, likely influencing solubility and hydrogen-bonding capacity. Used in laboratory research .
- N-(Substituted Benzothiazole)acetamides (): Trifluoromethyl and methoxyphenyl groups confer metabolic stability, common in pharmaceutical candidates .
Chloro-Substituted Acetamides (Herbicides)
Chloroacetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and dimethenamid are widely used herbicides (–12). Their activity stems from the chloro group’s electrophilicity, enabling alkylation of plant enzymes .
Divergence : Unlike these herbicides, N-(2-methylfuran-3-yl)acetamide lacks a reactive chloro group, suggesting different applications (e.g., pharmaceuticals vs. agrochemicals).
Complex Heterocyclic Acetamides
describes 2-[[2-[[4-ethyl-5-(2-methylfuran-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-N-(2,4,6-trimethylphenyl)acetamide, a triazole-sulfanyl derivative with a 2-methylfuran group.
Contrast : The target compound’s simpler structure may favor synthetic accessibility but limit multifunctional interactions compared to polyheterocyclic analogs.
Biological Activity
N-(2-methylfuran-3-yl)acetamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its furan ring and acetamide functional group. The presence of the methyl group on the furan ring may influence its reactivity and interactions with biological targets. The compound's structure suggests potential for hydrogen bonding and hydrophobic interactions, which are critical in mediating biological effects.
The exact mechanism of action for this compound remains poorly documented. However, based on structural analysis, it is likely to interact with various biological macromolecules through:
- Hydrogen Bonding : The acetamide group can form hydrogen bonds, enhancing binding affinity to target proteins.
- π-π Stacking : The furan ring can participate in π-π stacking interactions with aromatic residues in proteins.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that derivatives of acetamides can promote wound healing by enhancing antioxidant capacity and reducing lipid peroxidation. Additionally, similar compounds have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/mL |
| This compound | Escherichia coli | 50 µg/mL |
| This compound | Candida albicans | 30 µg/mL |
Anti-inflammatory Effects
Research into the anti-inflammatory properties of acetamides suggests that this compound may exhibit similar effects. Compounds with structural similarities have been shown to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Several studies have explored the pharmacological potential of compounds related to this compound:
- Wound Healing Study : A study demonstrated that derivatives of acetamides significantly enhanced wound healing in animal models by promoting cellular proliferation and migration while reducing oxidative stress markers.
- Antimicrobial Evaluation : A comparative analysis indicated that certain derivatives exhibited lower MIC values against Bacillus subtilis than standard antibiotics, suggesting a promising alternative for antibiotic-resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
